![molecular formula C24H29N5O3 B2609704 7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021062-42-9](/img/structure/B2609704.png)
7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
- The compound exhibits interesting tautomeric behavior with potential implications for medicinal chemistry. It exists as a zwitterion with proton localization on the nitrogen atom of the piperidine ring, and its negative charge is delocalized over the pyrazololate fragment. This dual characteristic may influence its interaction with biological targets. The structure and spontaneous transformation products of the compound have been studied, highlighting its stability in crystal form and reactivity in solution, leading to a complex mixture of products upon attempts at purification or synthesis through conventional methods (Gubaidullin et al., 2014).
Synthesis and Structural Confirmation
- Research into synthetic routes for related compounds emphasizes the role of specific reactions, such as the Claisen-Schmidt type reaction, in producing derivatives with distinct structural and possibly pharmacological properties. These synthetic approaches contribute to expanding the chemical space around the core structure of interest. The synthesis and X-ray crystal structure determination of related compounds offer insights into their conformations and the potential for activity modulation (Koshetova et al., 2022).
Biological Activity and Potential Applications
- The chemical framework related to the compound serves as a basis for the development of new molecules with potential biological activities. For instance, derivatives have been evaluated for their biocidal properties against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential for antimicrobial applications. This highlights the compound's relevance to the discovery and optimization of new therapeutic agents (Youssef et al., 2011).
Antagonist Activity and Drug Design
- Investigations into the antagonist activity of structurally related compounds, particularly focusing on serotonin receptors, underscore the potential of this chemical class for the development of drugs targeting the central nervous system. This research can inform the design and optimization of novel therapeutic agents that leverage the unique structural features of the core compound for enhanced activity and selectivity (Watanabe et al., 1992).
Antimicrobial and Antifungal Evaluations
- Further exploration of the compound's derivatives has identified significant antimicrobial and antifungal activities, providing a foundation for the development of new agents in these therapeutic areas. The diverse biological activities associated with this chemical scaffold suggest its potential as a versatile platform for drug discovery (Bialy & Gouda, 2011).
Propiedades
IUPAC Name |
7-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-17(5-2)22(30)27-11-13-28(14-12-27)23(31)19-15-26(3)16-20-21(19)25-29(24(20)32)18-9-7-6-8-10-18/h6-10,15-17H,4-5,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNXTCUPBSOJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
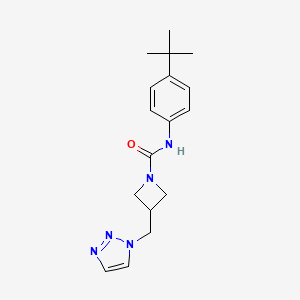
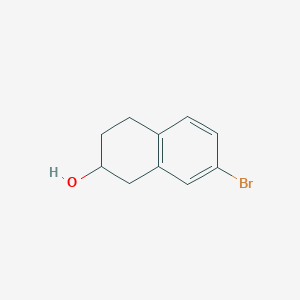
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609625.png)
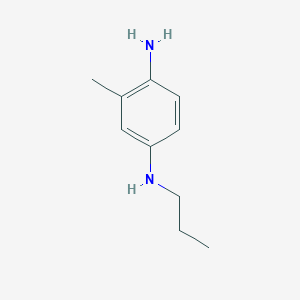
![2-(benzo[d]thiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2609632.png)
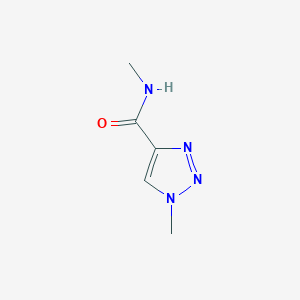



![N-(4-(diethylamino)-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2609639.png)
![N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide](/img/structure/B2609640.png)
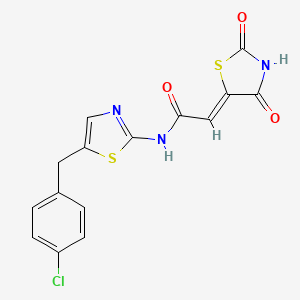
![1-(6-methyl-3-phenethyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2609642.png)
![N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2609643.png)
